3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid
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Overview
Description
3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorinated indole core with a methoxyphenyl group, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exert various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The physical properties of the compound, such as its melting point, boiling point, and density, can be found . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
Like other organic compounds, general laboratory safety measures should be taken when handling this compound, including wearing appropriate personal protective equipment and ensuring operations are conducted in a well-ventilated environment .
Biochemical Analysis
Biochemical Properties
Indole derivatives, like 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid, are known to interact with various enzymes, proteins, and other biomolecules . They can bind to these molecules, altering their function and potentially influencing biochemical reactions. The exact nature of these interactions would depend on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
The effects of this compound on cells would likely be diverse, given the range of potential interactions with cellular biomolecules . It could influence cell signaling pathways, gene expression, and cellular metabolism. The specific effects would depend on the concentration of the compound and the types of cells involved.
Molecular Mechanism
The molecular mechanism of action for this compound would likely involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The presence of the fluorine atom and the methoxy group could influence the compound’s binding affinity and selectivity for different biomolecules.
Preparation Methods
The synthesis of 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 4-methoxybenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 5-fluoroindole and 4-methoxybenzaldehyde to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the indole core structure.
Functional Group Modification:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions with biological targets.
Comparison with Similar Compounds
3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
5-fluoroindole: A simpler compound that lacks the methoxyphenyl and propanoic acid groups, resulting in different chemical properties.
4-methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the indole core, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-23-13-5-2-11(3-6-13)18-14(7-9-17(21)22)15-10-12(19)4-8-16(15)20-18/h2-6,8,10,20H,7,9H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUUZCZMTANOOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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